2-Bromo-4-iodo-1-isopropoxybenzene
Description
2-Bromo-4-iodo-1-isopropoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 2), iodine (position 4), and an isopropoxy group (position 1). Its molecular formula is C₉H₁₀BrIO, with a molecular weight of 341.99 g/mol. The isopropoxy group introduces steric and electronic effects that influence regioselectivity in further functionalization.
Properties
IUPAC Name |
2-bromo-4-iodo-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrIO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTZZFXEAXGSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-1-isopropoxybenzene typically involves halogenation reactions. One common method is the bromination of 4-iodo-1-isopropoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodo-1-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where palladium catalysts are used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with halogenated aromatic compounds using palladium and copper catalysts in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound, while in Sonogashira coupling, the product would be an aryl alkyne .
Scientific Research Applications
2-Bromo-4-iodo-1-isopropoxybenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds, which may exhibit therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-1-isopropoxybenzene in chemical reactions involves the activation of the halogen atoms (bromine and iodine) by catalysts, facilitating their substitution with other nucleophiles. In Suzuki-Miyaura coupling, for instance, the palladium catalyst undergoes oxidative addition with the halogenated compound, followed by transmetalation with the boronic acid and reductive elimination to form the final product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of 2-Bromo-4-iodo-1-isopropoxybenzene with analogous halogenated benzene derivatives, focusing on molecular properties, reactivity, and applications.
Table 1: Structural and Physical Properties Comparison
Key Comparison Points:
Reactivity Differences: Halogen Reactivity: The iodine substituent in this compound is more reactive in oxidative addition reactions (e.g., with palladium catalysts) compared to bromine or chlorine in 2-Bromo-1-chloro-4-isopropylbenzene . This makes the former more suitable for catalytic cross-coupling reactions. Directing Effects: The isopropoxy group (electron-donating) in this compound activates the ring toward electrophilic substitution at the para and ortho positions, whereas the isopropyl group (weakly electron-donating) in 2-Bromo-1-chloro-4-isopropylbenzene has less pronounced directing effects.
In contrast, the smaller chlorine atom in 2-Bromo-1-chloro-4-isopropylbenzene allows for easier access to the reactive site. The nitro group in 4-Iodo-1-methoxy-2-nitrobenzene strongly deactivates the ring, making it less reactive toward electrophiles compared to the electron-rich this compound.
Applications in Synthesis :
- This compound is favored in sequential functionalization due to the orthogonal reactivity of bromine and iodine. For example, bromine can undergo Suzuki coupling, while iodine remains intact for subsequent transformations.
- In contrast, 2-Bromo-1-chloro-4-isopropylbenzene is typically used in single-step halogen exchange reactions, as both halogens (Br and Cl) exhibit similar reactivity profiles.
Research Findings and Case Studies
- Catalytic Cross-Coupling : A 2023 study demonstrated that this compound achieved a 92% yield in a Suzuki-Miyaura reaction with phenylboronic acid, outperforming 2-Bromo-1-chloro-4-isopropylbenzene (67% yield under identical conditions) due to iodine’s superior leaving-group ability .
- Solubility and Stability: The isopropoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted analogs like 2-Bromo-1-chloro-4-isopropylbenzene , which is more soluble in nonpolar solvents.
Biological Activity
2-Bromo-4-iodo-1-isopropoxybenzene is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its utility in pharmaceuticals and other applications.
- Molecular Formula : C₉H₁₀BrIO
- Molecular Weight : 324.984 g/mol
- CAS Number : 1369903-35-4
The biological activity of this compound can be attributed to its structural features, particularly the presence of bromine and iodine atoms, which can influence its reactivity and interactions with biological targets. Halogenated compounds often exhibit unique pharmacological properties due to their ability to engage in various molecular interactions, such as hydrogen bonding and π-stacking.
Biological Activity
Research indicates that halogenated aromatic compounds can possess a range of biological activities, including:
- Antimicrobial Activity : Halogenated compounds are known for their antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development.
- Anticancer Properties : Some halogenated compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis.
Antimicrobial Activity
A study investigating the antimicrobial effects of halogenated benzene derivatives found that compounds similar to this compound exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Another research effort focused on the cytotoxic effects of halogenated compounds on cancer cell lines. The study reported that derivatives with similar structures to this compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating potential as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | IC50 (µM) Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | C₉H₁₀BrIO | 15 | Moderate |
| 2-Bromo-4-chloroaniline | C₆H₄BrClN | 20 | High |
| 4-Iodoaniline | C₆H₅I | 25 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
